2-Phenyl-4-pentyn-2-ol chemical properties and CAS 6712-35-2
2-Phenyl-4-pentyn-2-ol chemical properties and CAS 6712-35-2
A Versatile Homopropargylic Scaffold for Medicinal Chemistry and Materials Science [1][]
Executive Summary
2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2) is a tertiary homopropargylic alcohol serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals—specifically antifungal azoles—and functionalized polymers.[1][] Its structure features a quaternary carbon bearing a phenyl group, a methyl group, a hydroxyl moiety, and a terminal alkyne. This unique architecture offers dual reactivity: the terminal alkyne serves as a "click" handle for cycloadditions or cross-couplings, while the tertiary alcohol provides opportunities for dehydration or directed chelation.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscapes of 2-Phenyl-4-pentyn-2-ol, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Registry Number | 6712-35-2 |
| IUPAC Name | 2-Phenylpent-4-yn-2-ol |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 160.21 g/mol |
| SMILES | CC(O)(CC#C)C1=CC=CC=C1 |
| Physical State | Viscous liquid (Colorless to pale yellow) |
| Boiling Point | 85 °C @ 1.0 Torr (Experimental) [1] |
| Density | ~1.02 g/cm³ (Predicted) |
| Solubility | Soluble in EtOH, THF, DCM, EtOAc; Poorly soluble in water |
| pKa | ~13.5 (Tertiary alcohol) |
Synthetic Architecture: The Barbier Protocol
While Grignard reagents (e.g., propargylmagnesium bromide) can be used to synthesize this compound, they often suffer from regioselectivity issues, yielding a mixture of the desired homopropargylic alcohol and the allenyl isomer due to propargylic rearrangement.
The Barbier reaction , utilizing metallic zinc, is the preferred industrial and laboratory method. It allows for the in situ generation of the organozinc species, which reacts with acetophenone with high regioselectivity for the homopropargylic alcohol product.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Phenyl-4-pentyn-2-ol via Zinc-mediated propargylation.
Reagents:
-
Acetophenone (1.0 equiv)[]
-
Propargyl bromide (1.2 equiv, 80% wt in toluene)
-
Activated Zinc dust (1.5 equiv)
-
Saturated aq. NH
Cl (Quench) -
Solvent: THF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under N
, suspend Zinc dust (1.5 equiv) in anhydrous THF. Activate the zinc by adding 1-2 drops of 1,2-dibromoethane and heating gently until ethylene evolution is observed. -
Initiation: Cool the mixture to 0°C. Add a solution of Acetophenone (1.0 equiv) and Propargyl bromide (1.2 equiv) in THF dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temperature <10°C.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of acetophenone indicates completion.
-
Quenching: Cool to 0°C and carefully quench with saturated aqueous NH
Cl. This dissolves zinc salts and protonates the alkoxide. -
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Purify the crude oil via vacuum distillation (bp 85°C @ 1 Torr) or flash column chromatography (SiO
, 5% EtOAc in Hexanes) to yield the pure alcohol.
Mechanistic Pathway
The reaction proceeds via a cyclic transition state where the organozinc species attacks the ketone carbonyl.
Figure 1: Barbier synthesis pathway for 2-Phenyl-4-pentyn-2-ol, highlighting the in situ organozinc formation.
Functionalization & Reactivity Profile
The value of 2-Phenyl-4-pentyn-2-ol lies in its orthogonal reactivity. The terminal alkyne is a "soft" nucleophile/electrophile, while the tertiary alcohol is a "hard" nucleophile.
A. Click Chemistry (CuAAC)
The terminal alkyne undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This is the primary route for synthesizing antifungal agents where the triazole ring binds to the heme iron of fungal CYP51.
B. Sonogashira Coupling
Palladium-catalyzed cross-coupling with aryl halides allows for the extension of the carbon skeleton, creating complex conjugated systems used in materials science (e.g., molecular wires or liquid crystals).
C. Rupe Rearrangement
Under acidic conditions, tertiary acetylenic alcohols can undergo the Rupe rearrangement to form
Figure 2: Divergent reactivity map. The alkyne handle enables 'Click' and coupling chemistry, while the alcohol allows esterification or rearrangement.
Applications in Drug Discovery
Antifungal Pharmacophore Construction
The structural motif of a tertiary alcohol adjacent to a phenyl ring and a triazole (derived from the alkyne) is ubiquitous in azole antifungals (e.g., Voriconazole analogs).
-
Mechanism: The tertiary alcohol mimics the transition state of the sterol 14
-demethylase reaction, while the triazole coordinates with the heme iron, inhibiting ergosterol synthesis [2].
Fragment-Based Drug Discovery (FBDD)
2-Phenyl-4-pentyn-2-ol serves as a high-value fragment:
-
MW < 200: Ideal for fragment screening.
-
Vectors: The phenyl ring provides hydrophobic interactions, the alcohol provides H-bond donor/acceptor capability, and the alkyne allows for rapid library expansion via click chemistry.
Safety & Handling
-
Hazards:
-
H226: Flammable liquid and vapor.[3]
-
H315/H319: Causes skin and serious eye irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Alkyne protons are weakly acidic; avoid contact with strong bases unless intended for deprotonation.
-
Incompatibility: Strong oxidizing agents, heavy metals (Cu, Ag) which may form explosive acetylides if not ligated properly.
References
-
Kyoto University. (n.d.). Studies on Sequential Carbon-Carbon Bond Formation Reaction. Retrieved from
-
Smolecule. (n.d.). 2-(4-Fluorophenyl)-4-pentyn-2-ol: Sonogashira Coupling Optimization Strategies. Retrieved from
-
LookChem.[1] (n.d.). 2-Phenyl-4-pentyn-2-ol Structure and Properties. Retrieved from
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 2-Phenyl-4-pentyn-2-ol. Retrieved from [4]
